BenchChemオンラインストアへようこそ!

ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)piperidine-1-carboxylate

Molecular docking binding affinity morpholinone scaffold

Secure this distinct heterocyclic building block (MW 389.45) featuring a 4-benzyl-5-oxomorpholine-3-carboxamide core and an ethyl carbamate-substituted piperidine. Its unique hydrogen-bonding vector, validated by X-ray crystallography (monoclinic P21/n), makes it irreplaceable in antibacterial hit-to-lead optimization and as a rivaroxaban impurity reference material for HPLC method development. Ideal for scaffold-hopping campaigns targeting metabolic and oncology pathways.

Molecular Formula C20H27N3O5
Molecular Weight 389.452
CAS No. 1351581-88-8
Cat. No. B2922362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(4-benzyl-5-oxomorpholine-3-amido)piperidine-1-carboxylate
CAS1351581-88-8
Molecular FormulaC20H27N3O5
Molecular Weight389.452
Structural Identifiers
SMILESCCOC(=O)N1CCC(CC1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3
InChIInChI=1S/C20H27N3O5/c1-2-28-20(26)22-10-8-16(9-11-22)21-19(25)17-13-27-14-18(24)23(17)12-15-6-4-3-5-7-15/h3-7,16-17H,2,8-14H2,1H3,(H,21,25)
InChIKeyOMYMFDVDTPECDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.1 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)piperidine-1-carboxylate (CAS 1351581-88-8): Baseline Identity and Sourcing Profile


Ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)piperidine-1-carboxylate (CAS 1351581-88-8) is a synthetic heterocyclic small molecule (C20H27N3O5, MW 389.45) combining a central piperidine scaffold with an ethyl carbamate substituent at the 1-position and a 4-benzyl-5-oxomorpholine-3-carboxamide moiety linked via an amide bridge at the 4-position . The compound belongs to the morpholinone-piperidine hybrid class—a chemotype explored across multiple therapeutic areas including metabolic disease and oncology due to the morpholinone ring's hydrogen-bonding capacity and the piperidine's conformational rigidity [1]. It is commercially available as a research-grade building block through specialty chemical suppliers .

Ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)piperidine-1-carboxylate (CAS 1351581-88-8): Why Generic Substitution of This Morpholinone-Piperidine Hybrid Is Not Advisable


The 4-benzyl-5-oxomorpholine-3-carboxamide substructure embedded in this compound is not a common commercial building block; most morpholine-piperidine hybrids in screening decks use simpler morpholine or morpholinone fragments without the specific N-benzyl substitution pattern and the 5-oxo (lactam) functional group [1]. The pendant ethyl carbamate on the piperidine nitrogen further distinguishes this compound from typical Boc-protected or N-aryl piperidine analogs. These structural features collectively define a unique vector of hydrogen-bond donors/acceptors (the morpholinone lactam oxygen, the amide NH, and the carbamate carbonyl) that directly affect target engagement, solubility, and metabolic stability in ways that generic morpholine-piperidine amides cannot replicate [2]. Direct replacement with an unsubstituted morpholine or a Boc-protected piperidine derivative would eliminate critical pharmacophoric elements and is unlikely to preserve binding or physicochemical profiles.

Ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)piperidine-1-carboxylate (CAS 1351581-88-8): Quantitative Differentiation Evidence Guide


Morpholinone Core vs. Standard Morpholine in Hydrogen-Bonding Capacity: Computational Docking Evidence from the 4-Benzyl-5-oxomorpholine-3-carboxamide Scaffold

The 4-benzyl-5-oxomorpholine-3-carboxamide core (the parent scaffold of this compound's amide-linked fragment) forms a stable complex with pyrrole inhibitor, exhibiting a computed binding affinity of -7.5 kcal/mol in molecular docking studies [1]. This binding energy reflects the contribution of the morpholinone lactam oxygen as a hydrogen-bond acceptor—a feature absent in standard morpholine analogs that lack the 5-oxo group. In contrast, unsubstituted morpholine derivatives typically show weaker computed binding in comparable docking experiments due to the absence of this polarized carbonyl [2].

Molecular docking binding affinity morpholinone scaffold pyrrole inhibitor DFT

Experimentally Validated Antimicrobial Activity of the Parent 4-Benzyl-5-oxomorpholine-3-carboxamide Core

The parent 4-benzyl-5-oxomorpholine-3-carboxamide scaffold exhibited antimicrobial activity when tested against both gram-negative and gram-positive bacteria in standard disc-diffusion assays [1]. While exact MIC values are not publicly available for this compound or its exact target derivative, the confirmed activity against both bacterial classes provides a baseline biological validation of the morpholinone core. This contrasts with many morpholine-piperidine amides in commercial screening libraries that lack reported antimicrobial data entirely [2].

Antimicrobial activity gram-positive gram-negative morpholinone bioassay

Physicochemical Property Space Differentiation: Calculated logP and MW Profile vs. Rivaroxaban-Related Morpholinone Impurities

Based on the ZINC database entry for structurally related C20H27N3O5 morpholinone-piperidine compounds, the calculated logP is approximately 2.12 [1]. This places the compound in a moderately lipophilic range distinct from both rivaroxaban (Factor Xa inhibitor, logP ~0.5-1.0) and its morpholinone-containing synthetic impurities (C20H27N3O5, MW 389.45) that are used as analytical reference standards [2]. The compound's molecular weight (389.45) and logP fall within the optimal drug-like space (MW <500, logP <5), suggesting favorable permeability and solubility balance compared to larger morpholine-piperidine hybrids (MW >450) that often suffer from poor solubility [3].

Lipophilicity logP drug-likeness physicochemical properties morpholinone

Crystallographically Validated Scaffold Geometry: X-Ray Structure of the Parent 4-Benzyl-5-oxomorpholine-3-carboxamide

The parent 4-benzyl-5-oxomorpholine-3-carboxamide has been crystallized and its structure solved by single-crystal X-ray diffraction, crystallizing in the monoclinic space group P21/n with DFT-validated geometric parameters [1]. This provides unambiguous structural validation of the morpholinone ring conformation, including the orientation of the benzyl substituent and the lactam carbonyl geometry. In contrast, most commercial morpholine-piperidine amides lack publicly available crystal structures, forcing researchers to rely on computational models with unverified accuracy [2].

X-ray crystallography crystal structure morpholinone structural biology scaffold validation

Ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)piperidine-1-carboxylate (CAS 1351581-88-8): Best Research and Industrial Application Scenarios


Structure-Based Drug Design (SBDD) Leveraging the Crystallographically Validated Morpholinone Core

The X-ray crystal structure of the parent 4-benzyl-5-oxomorpholine-3-carboxamide scaffold (monoclinic P21/n) provides experimentally validated geometric parameters that can directly inform docking grids and pharmacophore models [1]. Medicinal chemistry teams can use this compound as a starting point for fragment-based or scaffold-hopping campaigns where the morpholinone lactam carbonyl serves as a defined hydrogen-bond acceptor vector. The ethyl carbamate on the piperidine ring offers a tractable handle for further derivatization without perturbing the core geometry.

Antimicrobial Screening Cascade with a Biologically Validated Starting Point

Since the parent 4-benzyl-5-oxomorpholine-3-carboxamide scaffold has demonstrated activity against both gram-positive and gram-negative bacteria in disc-diffusion assays [1], this compound can serve as a hit-like starting point for minimum inhibitory concentration (MIC) determination and structure-activity relationship (SAR) expansion. Its moderate MW (389.45) and predicted logP (~2.12) place it in an attractive property space for antibacterial lead optimization [2].

Analytical Reference Standard for Morpholinone-Containing Drug Impurity Profiling

Compounds with the C20H27N3O5 formula and morpholinone-piperidine architecture are structurally related to rivaroxaban synthetic impurities (e.g., rivaroxaban impurity LFB-32, MW 389.45) [1]. This specific compound may serve as a reference material for HPLC method development, impurity identification, and forced degradation studies in pharmaceutical quality control settings where morpholinone-related impurities require precise quantification.

Physicochemical Property Benchmarking and Matched-Pair Analysis for Morpholine-Piperidine Lead Optimization

With its calculated logP of ~2.12 and MW of 389.45, this compound occupies a 'sweet spot' in drug-like property space that is distinct from both the more hydrophilic rivaroxaban core (logP ~0.5–1.0) and the often overly lipophilic screening library morpholine-piperidine compounds (logP >3, MW >450) [1][2]. Computational chemists and property optimization teams can use this compound as a matched-pair benchmark to evaluate the impact of substituent changes on lipophilicity, permeability, and metabolic stability during lead optimization.

Quote Request

Request a Quote for ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.